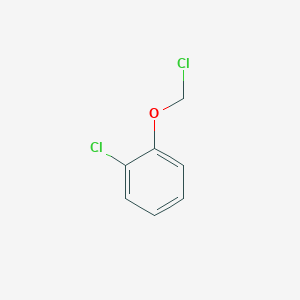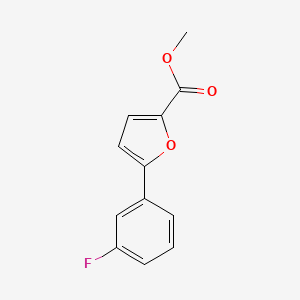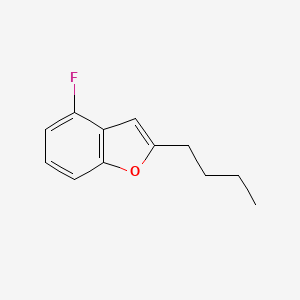
Magnesium dipropanolate
Overview
Description
Magnesium dipropanolate, also known as magnesium dipropionate, is an organic magnesium compound with the chemical formula C6H10MgO4. It is a white crystalline solid that is soluble in water and stable under normal conditions. This compound is primarily used as an anionic surfactant and has applications in various fields due to its unique properties.
Preparation Methods
Magnesium dipropanolate can be synthesized through the reaction of propanoic acid with magnesium carbonate or magnesium hydroxide. The reaction typically involves the following steps:
Reaction with Magnesium Carbonate: Propanoic acid is reacted with magnesium carbonate in an aqueous solution to form this compound and carbon dioxide. [ 2C_3H_6O_2 + MgCO_3 \rightarrow C_6H_{10}MgO_4 + CO_2 + H_2O ]
Reaction with Magnesium Hydroxide: Propanoic acid is reacted with magnesium hydroxide to form this compound and water. [ 2C_3H_6O_2 + Mg(OH){10}MgO_4 + 2H_2O ]
Chemical Reactions Analysis
Magnesium dipropanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium carbonate and other by-products.
Reduction: Under specific conditions, it can be reduced to form magnesium metal and propanoic acid.
Substitution: It can undergo substitution reactions with other acids or bases to form different magnesium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Magnesium dipropanolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has applications in studying magnesium’s role in biological systems and its interactions with other biomolecules.
Medicine: It is investigated for its potential use in drug formulations and as a dietary supplement for magnesium deficiency.
Industry: It is used as a surfactant in personal care products, as a preservative, and in the production of other magnesium compounds.
Mechanism of Action
The mechanism of action of magnesium dipropanolate involves its ability to release magnesium ions (Mg²⁺) in aqueous solutions. These ions interact with various molecular targets and pathways, including:
Enzyme Activation: Magnesium ions act as cofactors for numerous enzymes, facilitating biochemical reactions.
Cell Signaling: Magnesium ions play a crucial role in cellular signaling pathways, including those involved in muscle contraction and nerve function.
Structural Role: Magnesium ions help stabilize the structure of nucleic acids and proteins.
Comparison with Similar Compounds
Magnesium dipropanolate can be compared with other magnesium compounds such as magnesium citrate, magnesium sulfate, and magnesium oxide. Each of these compounds has unique properties and applications:
Magnesium Citrate: Commonly used as a dietary supplement and laxative. It has high bioavailability and is easily absorbed by the body.
Magnesium Sulfate:
Magnesium Oxide: Used as an antacid and magnesium supplement. It has lower bioavailability compared to magnesium citrate.
This compound is unique due to its surfactant properties and its specific applications in personal care products and industrial processes.
Properties
IUPAC Name |
magnesium;propan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJYXPXGUGOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[O-].CCC[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14MgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189290 | |
| Record name | Magnesium dipropanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35754-82-6 | |
| Record name | Magnesium dipropanolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035754826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium dipropanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dipropanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
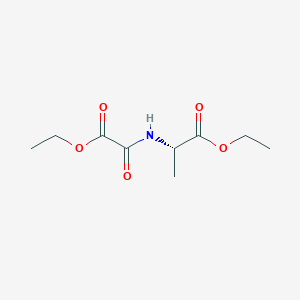
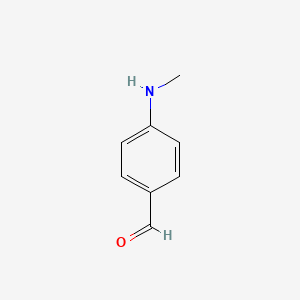
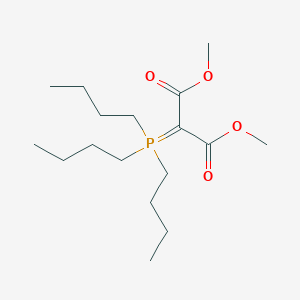

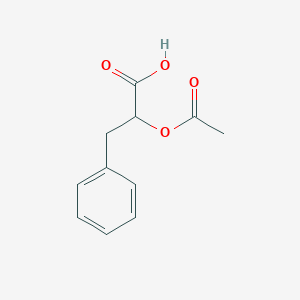
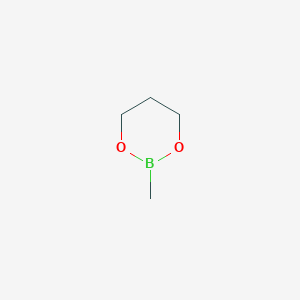
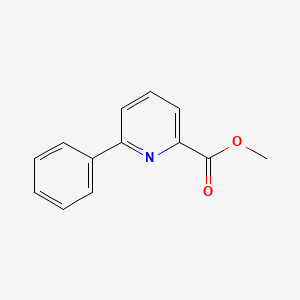
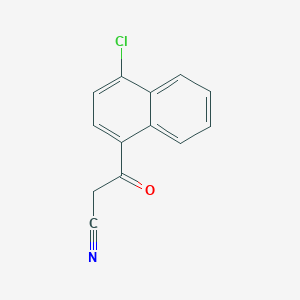
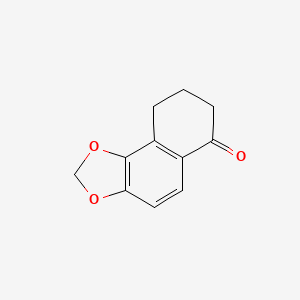
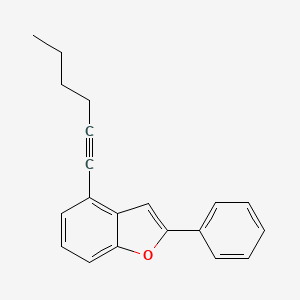
![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)
